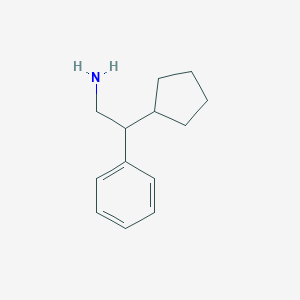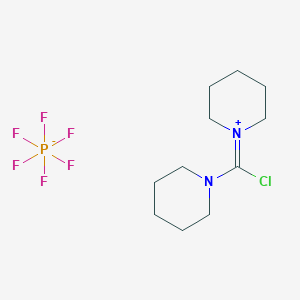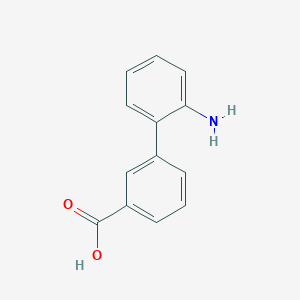
2'-アミノビフェニル-3-カルボン酸
概要
説明
2’-Aminobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of biphenyl, featuring an amino group at the 2’ position and a carboxylic acid group at the 3 position
科学的研究の応用
2’-Aminobiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its versatile chemical properties.
作用機序
Mode of Action
For instance, they can undergo reductive amination reactions, where carboxylic acids act as electrophiles . This involves a silane-mediated amidation followed by a Zn (OAc) 2 -catalyzed amide reduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2’-Aminobiphenyl-3-carboxylic acid . .
準備方法
Synthetic Routes and Reaction Conditions
2’-Aminobiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl to produce 2’-nitrobiphenyl, followed by reduction to yield 2’-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 3 position.
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2’-nitrobiphenyl.
Reduction: The nitro group in 2’-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Carboxylation: The resulting 2’-aminobiphenyl is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of 2’-Aminobiphenyl-3-carboxylic acid typically involves similar steps but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to enhance efficiency.
化学反応の分析
Types of Reactions
2’-Aminobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 2’-Nitrobiphenyl-3-carboxylic acid.
Reduction: 2’-Aminobiphenyl-3-methanol.
Substitution: N-acyl-2’-aminobiphenyl-3-carboxylic acid derivatives.
類似化合物との比較
Similar Compounds
2’-Aminobiphenyl-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4 position.
2’-Hydroxybiphenyl-3-carboxylic acid: Contains a hydroxyl group instead of an amino group.
3-Aminobiphenyl-2-carboxylic acid: Amino and carboxylic acid groups are at different positions.
Uniqueness
2’-Aminobiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This unique arrangement allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.
特性
IUPAC Name |
3-(2-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOICWOHZSZVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378213 | |
| Record name | 2'-amino-biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177171-15-2 | |
| Record name | 2'-amino-biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

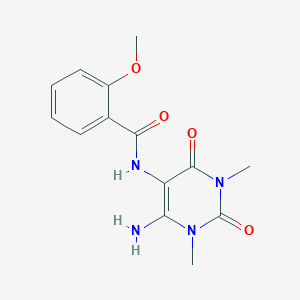
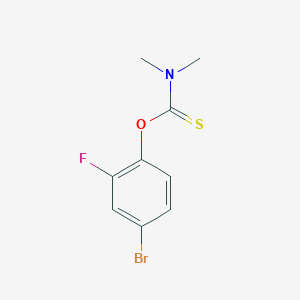

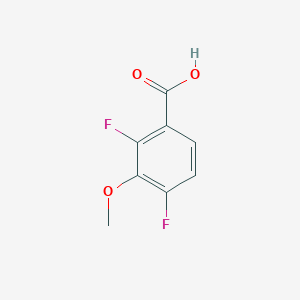

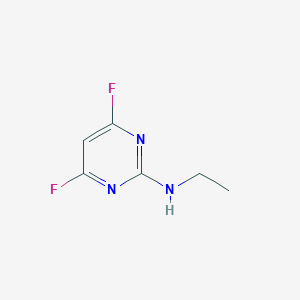
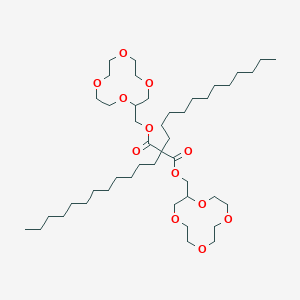

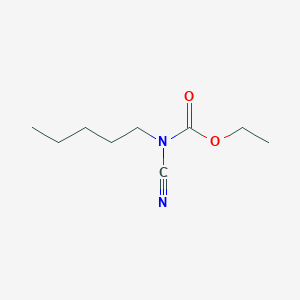
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
